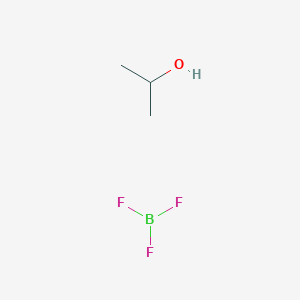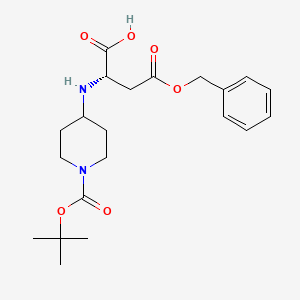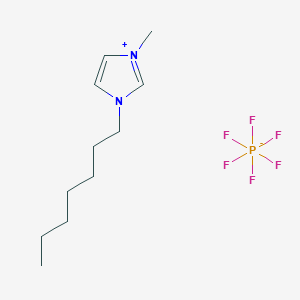![molecular formula C16H12BClN2 B6336240 2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 2647471-65-4](/img/structure/B6336240.png)
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, also known as 2-(3-chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine, is an organic compound with a molecular formula of C13H10ClN2B. It is a type of diazaborinine, a class of heterocyclic compounds composed of a nitrogen atom and a boron atom, and is used in scientific research applications. This compound has been studied for its potential applications in drug synthesis and drug delivery, as well as its ability to act as an enzyme inhibitor and to interact with certain proteins.
Applications De Recherche Scientifique
Structural Analysis and Intermolecular Interactions : A related compound, 2-(4-Chlorophenyl)naphtho[1,8-de][1,3,2]diazaborinane, has been analyzed for its structure and intermolecular interactions. This compound forms infinite chains with strong interactions between the vacant pz orbital of the B atom and the π-system of an adjacent molecule, leading to the formation of a two-dimensional network (Akerman, Robinson, & Slabber, 2011).
Applications in Organic Electronics : Derivatives of this compound have been explored for use in organic field-effect transistors (OFETs). For instance, certain diazaboroine derivatives have shown potential in this area, with field-effect mobilities indicating their efficacy as semiconductors in OFETs (Lu, Bolag, Nishida, & Yamashita, 2010).
Fluorescent Probes in Metal Ion Detection : NBN-embedded polymers containing diazaborinine units have been developed as fluorescent sensors for detecting metal ions like Fe3+ and Cr3+. These polymers exhibit solvatochromic fluorescence and have shown excellent selectivity and sensitivity in metal detection, highlighting their potential in sensory applications (Li et al., 2022).
Corrosion Inhibition for Mild Steel : Quinoxaline derivatives, including those related to diazaborinine, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic mediums. These compounds showed significant inhibition efficiency, indicating their potential utility in industrial applications (Saraswat & Yadav, 2020).
QSAR Studies and Antimicrobial Activity : QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on related compounds to understand their antimicrobial activity. These studies help in predicting the biological activity of these compounds based on their chemical structure (Madhuritha et al., 2004).
Synthesis and Structural Investigations : Research on the synthesis and structural investigations of various diazaborolines and diazaboroles, compounds closely related to diazaborinine, has been conducted. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Weber et al., 1998).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BClN2/c18-13-7-3-6-12(10-13)17-19-14-8-1-4-11-5-2-9-15(20-17)16(11)14/h1-10,19-20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAONLTWUTSQYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)




![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

